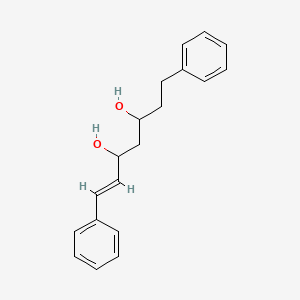![molecular formula C10H14ClNO2 B15127911 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of 2-[4-(1-Aminoethyl)phenyl]acetic acid, which is characterized by the presence of an aminoethyl group attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-Aminoethyl)benzene.
Acylation: The amino group of 4-(1-Aminoethyl)benzene is protected, and the compound is then acylated with chloroacetic acid to form 2-[4-(1-Aminoethyl)phenyl]acetic acid.
Hydrochloride Formation: The final step involves the conversion of 2-[4-(1-Aminoethyl)phenyl]acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反応の分析
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the aminoethyl group results in the formation of nitro compounds.
Reduction: Reduction leads to the formation of primary or secondary amines.
Substitution: Substitution reactions yield various substituted phenylacetic acid derivatives.
科学的研究の応用
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenylacetic acid: Similar structure but different functional groups.
2-(4-Aminophenyl)acetic acid: Lacks the aminoethyl group.
Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties compared to other phenylacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
2-[4-(1-aminoethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)9-4-2-8(3-5-9)6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
InChIキー |
PBTXZHSDANFZHP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)






![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)

![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
